14(15)-EpEDE 14(15)-EpEDE 8,11-tridecadienoic acid, 13-(3-pentyl-2-oxiranyl)-, (8z,11z)- is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 351533-80-7
VCID: VC0040998
InChI: InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10-
SMILES: CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol

14(15)-EpEDE

CAS No.: 351533-80-7

Cat. No.: VC0040998

Molecular Formula: C20H34O3

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

14(15)-EpEDE - 351533-80-7

Specification

Description 8,11-tridecadienoic acid, 13-(3-pentyl-2-oxiranyl)-, (8z,11z)- is a long-chain fatty acid.
CAS No. 351533-80-7
Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
IUPAC Name (8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-8,11-dienoic acid
Standard InChI InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10-
Standard InChI Key ZXBWLXDDSYHRTE-QGIBGKBZSA-N
Isomeric SMILES CCCCCC1C(O1)C/C=C\C/C=C\CCCCCCC(=O)O
SMILES CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O
Canonical SMILES CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator